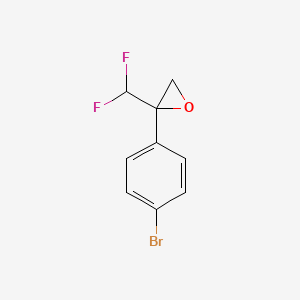

2-(4-Bromophenyl)-2-(difluoromethyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)-2-(difluoromethyl)oxirane is a useful research compound. Its molecular formula is C9H7BrF2O and its molecular weight is 249.055. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4-Bromophenyl)-2-(difluoromethyl)oxirane, also known by its CAS number 2169454-64-0, is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxirane (epoxide) structure, which is characterized by a three-membered cyclic ether. The presence of bromine and difluoromethyl groups significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrF2O |

| Molecular Weight | 251.05 g/mol |

| CAS Number | 2169454-64-0 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxirane moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that may modify target proteins through covalent bonding.

Potential Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, potentially affecting signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism likely involves the induction of apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.

Research Findings

Recent literature highlights the ongoing exploration of oxirane derivatives in drug discovery:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Compounds containing difluoromethyl groups, such as 2-(4-Bromophenyl)-2-(difluoromethyl)oxirane, have been investigated for their antiviral properties. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. For instance, difluorinated compounds have shown improved interactions with biological targets due to their unique electronic properties and steric effects .

Structure-Activity Relationship (SAR) Studies

SAR studies demonstrate that the incorporation of difluoromethyl groups can significantly alter the pharmacokinetic properties of pharmaceutical agents. In a study focusing on adenosine analogs, compounds with difluoromethyl substitutions exhibited enhanced selectivity and potency against specific enzymes involved in viral replication .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including epoxidation reactions involving brominated phenyl derivatives. A notable method involves the selective bromination of precursor compounds followed by the introduction of difluoromethyl groups using reagents like difluoromethyl sulfone .

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Bromination | Bromine, Aqueous Medium | 95% |

| Difluoromethylation | Difluoromethyl Sulfone | 85% |

Material Science

Polymer Chemistry

The oxirane structure allows for the incorporation of this compound into polymer matrices, potentially enhancing thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved mechanical properties and solvent resistance, making them suitable for advanced applications in coatings and adhesives .

Case Studies

Case Study 1: Antiviral Drug Development

A recent investigation into a series of difluoro-substituted compounds revealed that those containing the oxirane moiety demonstrated significant antiviral activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Case Study 2: Material Performance

In a comparative study on polymer blends, those incorporating this compound showed a marked improvement in thermal degradation temperatures compared to unmodified polymers. This property was attributed to the strong intermolecular interactions facilitated by the bromine and difluoromethyl groups .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-2-(difluoromethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c10-7-3-1-6(2-4-7)9(5-13-9)8(11)12/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJACFFVEKKZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(C2=CC=C(C=C2)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.